molecular formula C13H17N5OS B14147757 Guanidine, (3-(5-oxo-1-phenyl-2-thioxo-4-imidazolidinyl)propyl)- CAS No. 4405-04-3

Guanidine, (3-(5-oxo-1-phenyl-2-thioxo-4-imidazolidinyl)propyl)-

Cat. No.: B14147757
CAS No.: 4405-04-3
M. Wt: 291.37 g/mol
InChI Key: ZURXKEWGRJYSHJ-UHFFFAOYSA-N
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Description

Guanidine, (3-(5-oxo-1-phenyl-2-thioxo-4-imidazolidinyl)propyl)- is a complex organic compound with the molecular formula C13H17N5OS and a molecular weight of 291.377 g/mol . This compound is characterized by the presence of a guanidine group attached to a propyl chain, which is further connected to a phenyl-substituted imidazolidinone ring. The unique structure of this compound makes it an interesting subject for various scientific research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Guanidine, (3-(5-oxo-1-phenyl-2-thioxo-4-imidazolidinyl)propyl)- typically involves multiple steps, starting with the preparation of the imidazolidinone ring. This can be achieved through the cyclization of appropriate precursors under controlled conditions. The guanidine group is then introduced via nucleophilic substitution reactions, often using guanidine hydrochloride as a reagent .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Common techniques include batch and continuous flow synthesis, with careful control of temperature, pressure, and reaction time to maximize efficiency.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: Guanidine, (3-(5-oxo-1-phenyl-2-thioxo-4-imidazolidinyl)propyl)- can undergo oxidation reactions, often using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are common, where the guanidine group can be replaced or modified using various nucleophiles.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Ammonia, primary amines.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of secondary amines.

Scientific Research Applications

Guanidine, (3-(5-oxo-1-phenyl-2-thioxo-4-imidazolidinyl)propyl)- has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or modulator.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Guanidine, (3-(5-oxo-1-phenyl-2-thioxo-4-imidazolidinyl)propyl)- involves its interaction with specific molecular targets, such as enzymes or receptors. The guanidine group can form hydrogen bonds and electrostatic interactions with these targets, leading to inhibition or modulation of their activity. The phenyl-substituted imidazolidinone ring may also contribute to the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

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Properties

CAS No.

4405-04-3

Molecular Formula

C13H17N5OS

Molecular Weight

291.37 g/mol

IUPAC Name

2-[3-(5-oxo-1-phenyl-2-sulfanylideneimidazolidin-4-yl)propyl]guanidine

InChI

InChI=1S/C13H17N5OS/c14-12(15)16-8-4-7-10-11(19)18(13(20)17-10)9-5-2-1-3-6-9/h1-3,5-6,10H,4,7-8H2,(H,17,20)(H4,14,15,16)

InChI Key

ZURXKEWGRJYSHJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)N2C(=O)C(NC2=S)CCCN=C(N)N

Origin of Product

United States

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